

# The Discovery and Development of Farnesane: A Renewable Drop-in Biofuel

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## Compound of Interest

Compound Name: Farnesane

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## A Technical Guide for Researchers and Scientists Executive Summary

**Farnesane**, a C15 branched-chain alkane, has emerged as a high-performance, renewable "drop-in" biofuel for both diesel and jet fuel applications. Produced via a two-step chemo-biotechnological process, it offers significant advantages over first-generation biofuels, including compatibility with existing infrastructure, superior cold-weather performance, and a higher cetane number than conventional diesel. This technical guide provides an in-depth overview of the **farnesane** production process, from the metabolic engineering of microbial hosts to the catalytic conversion of the farnesene precursor, supported by detailed experimental protocols, quantitative data, and process visualizations. The development of **farnesane**, pioneered by companies like Amyris in collaboration with Total, represents a significant advancement in the pursuit of sustainable energy, with its approval under ASTM D7566 for aviation use marking a key milestone in its commercialization.

## Introduction: The Rise of a Sesquiterpene-Derived Biofuel

The global imperative to reduce greenhouse gas emissions and enhance energy security has catalyzed research into advanced biofuels.<sup>[1]</sup> Unlike first-generation biofuels such as ethanol and biodiesel, which have limitations in blend ratios and performance, "drop-in" biofuels are chemically indistinguishable from their petroleum counterparts, allowing for seamless

integration into the existing fuel supply chain. **Farnesane** (2,6,10-trimethyldodecane) is a leading example of such a fuel.[2]

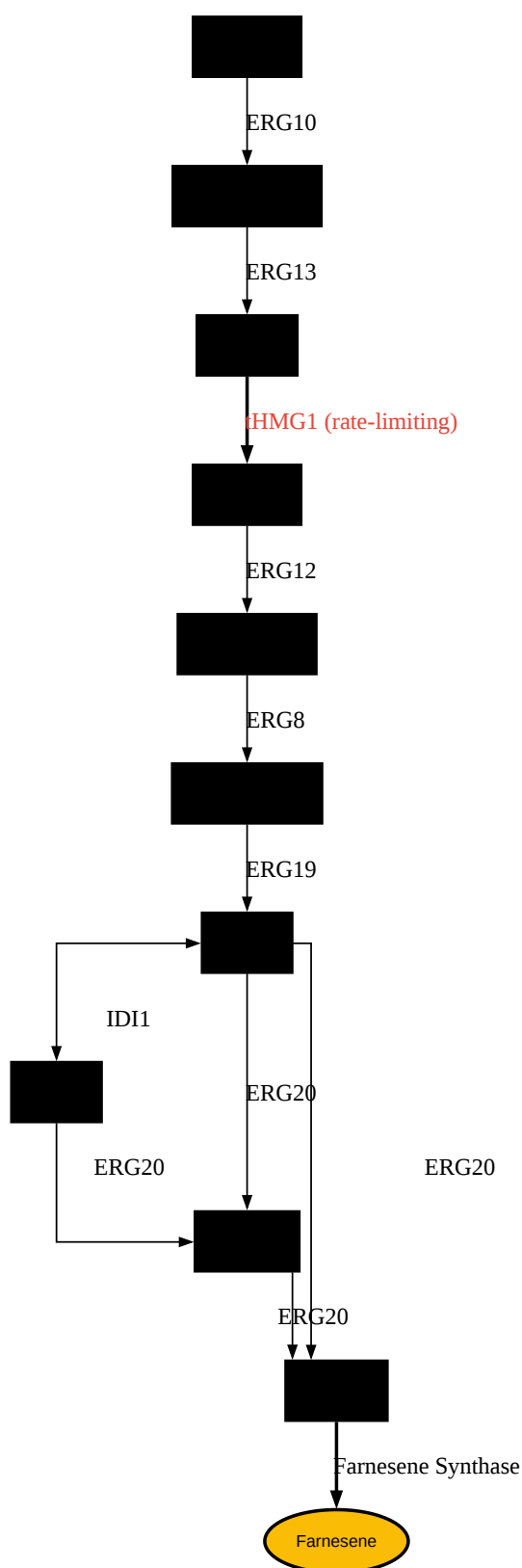
It is derived from farnesene, a sesquiterpene (C<sub>15</sub>H<sub>24</sub>) that can be produced sustainably and at high titers through the fermentation of sugars by genetically engineered microorganisms.[3] [4] The subsequent hydrogenation of farnesene yields **farnesane** (C<sub>15</sub>H<sub>32</sub>), a fully saturated iso-alkane with fuel properties that meet or exceed conventional diesel and jet fuel standards. [5] This process, starting from renewable feedstocks like sugarcane or cellulosic biomass, can reduce greenhouse gas emissions by over 80% compared to petroleum diesel.

## Biosynthesis of the Farnesene Precursor

The biological production of farnesene hinges on metabolic engineering, primarily in the yeast *Saccharomyces cerevisiae*. The core strategy is to divert carbon flux from central metabolism towards the synthesis of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), and then to convert FPP specifically into farnesene.

## The Mevalonate (MVA) Pathway

In yeast, FPP is synthesized via the mevalonate (MVA) pathway. This pathway begins with Acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all isoprenoids. These are then condensed to form geranyl diphosphate (GPP) and finally FPP.



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**Caption:** The engineered Mevalonate (MVA) pathway in *S. cerevisiae* for farnesene production.

## Metabolic Engineering Strategies

To achieve industrial-scale production, the native MVA pathway is extensively engineered. Key strategies include:

- **Overexpression of MVA Pathway Genes:** Increasing the expression of all genes in the pathway, particularly the rate-limiting step catalyzed by a truncated version of HMG-CoA reductase (tHMG1), enhances the overall flux towards FPP.
- **Expression of Farnesene Synthase:** A heterologous farnesene synthase (FS) enzyme is introduced to specifically convert FPP to farnesene. FS genes have been sourced from various plants, such as *Malus domestica* (apple) and *Artemisia annua*.
- **Downregulation of Competing Pathways:** To maximize the FPP pool available for farnesene production, competing pathways are downregulated. A primary target is the enzyme squalene synthase (ERG9), which converts FPP to squalene, the precursor for sterol biosynthesis.

## Farnesene Production via Fed-Batch Fermentation

High-titer production of farnesene is typically achieved using a fed-batch fermentation process. This strategy allows for high cell densities while controlling the metabolic state of the culture to favor product formation. An organic overlay, such as dodecane, is often used for in situ product removal to prevent farnesene toxicity to the cells.

## Experimental Protocol: Fed-Batch Fermentation for $\alpha$ -Farnesene Production

This protocol is synthesized from methodologies developed for high-titer  $\alpha$ -farnesene production in engineered *S. cerevisiae*.

- **Inoculum Preparation:** An engineered *S. cerevisiae* strain is cultivated in a seed fermentor using a defined minimal medium with glucose as the carbon source. The culture is grown at 30°C for approximately 24-30 hours.

- **Bioreactor Setup:** A 5 L bioreactor is prepared with production medium. The initial culture volume is typically 2 L.
- **Fermentation Conditions:**
  - **Temperature:** Maintained at 30°C.
  - **pH:** Controlled at 5.0-6.0 using NaOH or KOH.
  - **Dissolved Oxygen (DO):** Maintained above 20-30% saturation by controlling agitation (e.g., 200-700 rpm) and aeration rate (e.g., 1 vvm).
- **Feeding Strategy:** After an initial batch phase where the initial glucose is consumed, a fed-batch phase is initiated. A concentrated glucose and nutrient solution is fed into the bioreactor. The feed rate can be controlled exponentially to maintain a constant specific growth rate or based on the respiratory quotient (RQ) to prevent overflow metabolism (ethanol production).
- **Product Extraction:** After 24 hours of cultivation, an organic solvent (e.g., 10% v/v n-dodecane) is added to the bioreactor to continuously extract farnesene from the aqueous phase.
- **Harvesting and Analysis:** The fermentation is run for 120-168 hours. The organic layer is then separated from the fermentation broth for farnesene quantification. Using such methods,  $\alpha$ -farnesene titers as high as 28.3 g/L have been achieved.

## Conversion of Farnesene to Farnesane: The Hydrogenation Step

The final step in producing the biofuel is the chemical conversion of the unsaturated farnesene molecule into the fully saturated alkane, **farnesane**. This is accomplished through catalytic hydrogenation, which saturates the four carbon-carbon double bonds in the farnesene molecule.

## Production Workflow

The overall process transforms a renewable sugar feedstock into a final, drop-in hydrocarbon fuel. The workflow involves upstream biological synthesis followed by downstream chemical finishing.



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**Caption:** Integrated workflow for the production of **farnesane** from a sugar feedstock.

## Experimental Protocol: Hydrogenation of $\beta$ -Farnesene

This protocol is based on a method for converting biosynthetic farnesene into a fuel-grade hydrocarbon mixture.

- **Reactant Setup:** In a suitable reaction vessel, add biosynthetic  $\beta$ -farnesene.
- **Catalyst Addition:** Add a commercial 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 1-5% by weight relative to the farnesene.
- **Reaction Conditions:**
  - **Pressure:** Pressurize the vessel with hydrogen gas to approximately 500 psi.
  - **Temperature:** Heat the mixture to 25–50°C.
  - **Mixing:** Ensure vigorous stirring to facilitate contact between the catalyst, farnesene, and hydrogen.
  - **Solvent:** The reaction can be conveniently conducted in the absence of a solvent.
- **Reaction Monitoring and Completion:** The reaction progress is monitored by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

- **Product Isolation:** After cooling and depressurizing the vessel, the catalyst is removed by filtration. The resulting clear, colorless liquid is purified **farnesane**.

## Physicochemical Properties and Commercialization

**Farnesane's** properties make it an excellent blend component for both diesel and jet fuel. Its high cetane number improves diesel engine performance, while its low freezing point is advantageous for aviation applications.

### Quantitative Data: Fuel Property Comparison

The following tables summarize the key fuel properties of **farnesane** compared to conventional petroleum-derived fuels.

Property	Farnesane	Diesel #2 (Conventional)	Jet A/A-1 (Conventional)	Test Method
Chemical Formula	C <sub>15</sub> H <sub>32</sub>	~C <sub>12</sub> H <sub>23</sub> (average)	~C <sub>12</sub> H <sub>23</sub> (average)	-
Density @ 15°C (g/mL)	0.769	0.82 - 0.85	0.775 - 0.840	ASTM D4052
Cetane Number	~60	40 - 55	-	ASTM D613
Net Heat of Combustion (MJ/kg)	~44.0	~42.9	~42.8	ASTM D240
Kinematic Viscosity @ -20°C (mm <sup>2</sup> /s)	< 8.0	-	≤ 8.0	ASTM D445
Freezing Point (°C)	< -76	-10 (Cloud Point)	≤ -47	ASTM D2386
Flash Point (°C)	> 93	> 52	> 38	ASTM D93
Sulfur Content	None	< 15 ppm (ULSD)	< 3000 ppm	ASTM D5453

Data compiled from multiple sources.

## Production Titrers

Metabolic engineering efforts have led to significant improvements in farnesene production titers in various host organisms.

Host Organism	Product	Titer Achieved	Fermentation Scale
Saccharomyces cerevisiae	$\beta$ -Farnesene	130 g/L	Industrial
Saccharomyces cerevisiae	$\alpha$ -Farnesene	28.3 g/L	5 L Bioreactor
Saccharomyces cerevisiae	$\alpha$ -Farnesene	10.4 g/L	5 L Bioreactor
Yarrowia lipolytica	$\beta$ -Farnesene	7.38 g/L	2 L Fermenter

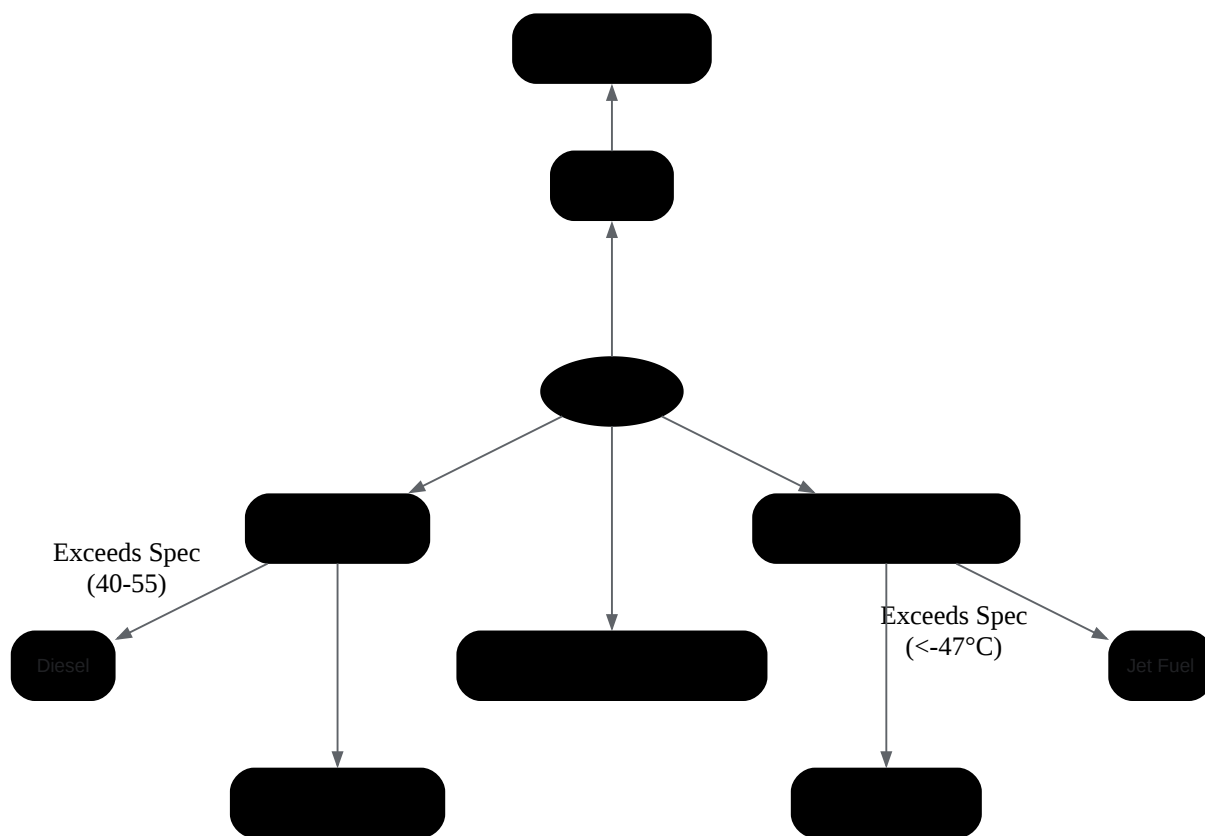
Data compiled from multiple sources.

## ASTM Standards and Commercialization

A critical step for the adoption of any new fuel is the development of industry standards.

**Farnesane** is specified as a "Synthesized Iso-Paraffinic" (SIP) fuel. In 2014, it was approved under ASTM D7566, "Standard Specification for Aviation Turbine Fuel Containing Synthesized Hydrocarbons." This standard allows for the blending of **farnesane** at up to 10% by volume with conventional Jet A/A-1 fuel for use in commercial aviation. This approval was a landmark achievement, paving the way for commercial flights using **farnesane**-blended jet fuel.





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**Caption:** Key properties of **farnesane** and its advantages for diesel and jet fuel applications.

## Analytical Methods

Accurate quantification of farnesene and **farnesane** is crucial for process optimization and quality control. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard analytical technique.

## Protocol: Quantification of Farnesene by GC-MS

This is a general protocol for the analysis of farnesene extracted in an organic solvent like dodecane.

- **Sample Preparation:** Take an aliquot (e.g., 1 mL) of the dodecane overlay from the fermentation. Centrifuge to remove any cells or aqueous phase. Dilute the sample in a suitable solvent (e.g., hexane) to a concentration within the calibration range. Add an internal standard (e.g., caryophyllene or another hydrocarbon not present in the sample).
- **GC-MS System:**
  - **Column:** Use a non-polar capillary column, such as an HP-5MS (30 m × 0.25 mm × 0.25 μm).
  - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **GC Conditions:**
  - **Injection:** Inject 1 μL of the prepared sample with a split ratio (e.g., 1:10).
  - **Oven Program:** Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 300°C.
- **MS Conditions:**
  - **Ionization:** Electron Impact (EI) at 70 eV.
  - **Scan Range:** Scan from m/z 35 to 350.
- **Quantification:** Identify the farnesene peak based on its retention time and mass spectrum. Quantify the concentration by comparing the peak area to that of the internal standard against a pre-established calibration curve. For **farnesane**, ASTM standard D7974 provides a detailed method for its determination in SIP fuel.

## Conclusion

**Farnesane** represents a triumph of integrated biotechnology and chemical catalysis, providing a sustainable, high-performance biofuel that directly replaces petroleum-derived fuels. Through advanced metabolic engineering of yeast, the precursor farnesene can be produced at industrially relevant scales from renewable sugars. Its subsequent conversion to **farnesane**

yields a pure hydrocarbon with superior properties, including a high cetane number and excellent cold-weather performance. The establishment of ASTM standards for **farnesane**-blended aviation fuel has solidified its position as a commercially viable renewable fuel, marking a significant step towards a more sustainable transportation sector. Continued research in feedstock diversification and process optimization will further enhance the economic and environmental benefits of **farnesane** production.

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